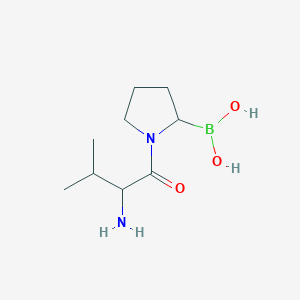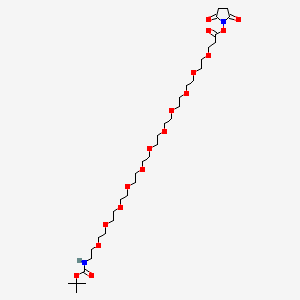
DAD dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DAD dichloride is a third-generation photoswitch that responds to visible light. It is a type of ion channel blocker that specifically blocks voltage-gated potassium channels. This compound has shown potential in restoring visual function, making it a significant subject of research in the field of photopharmacology .
Preparation Methods
The synthesis of DAD dichloride involves several steps, typically starting with the preparation of the core structure followed by the introduction of chloride groups. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
DAD dichloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its chemical properties.
Substitution: Common reagents used in these reactions include halogens and other nucleophiles, leading to the formation of different substituted products.
Scientific Research Applications
DAD dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a photoswitch in various chemical reactions, allowing researchers to control reaction pathways using light.
Biology: The compound is used to study ion channel functions and their role in cellular processes.
Medicine: this compound has potential therapeutic applications, particularly in restoring visual function in cases of blindness caused by retinal damage.
Industry: It is used in the development of advanced materials and technologies that require precise control of chemical reactions using light .
Mechanism of Action
DAD dichloride exerts its effects by blocking voltage-gated potassium channels. This action is facilitated by its ability to cross biological barriers and photosensitize retinal neurons. The compound selectively targets retinal neurons upstream of retinal ganglion cells, restoring light responses and visual function. The molecular targets and pathways involved include the intrinsic retinal circuitry, which is utilized to generate visual responses in the blind retina .
Comparison with Similar Compounds
DAD dichloride is unique due to its third-generation photoswitch properties and its ability to restore visual function. Similar compounds include other ion channel blockers and photoswitches, such as:
Paraquat dichloride: Used as a herbicide but also studied for its effects on ion channels.
Diquat dichloride: Another herbicide with similar ion channel blocking properties.
Sodium chloride and Calcium chloride: Common ionic compounds used in various applications but lacking the photoswitch properties of this compound
This compound stands out due to its specific application in photopharmacology and its potential therapeutic benefits in restoring visual function.
Properties
Molecular Formula |
C26H42Cl2N6O |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-[4-[[4-[[2-(diethylazaniumyl)acetyl]amino]phenyl]diazenyl]-N-ethylanilino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C26H40N6O.2ClH/c1-6-30(7-2)19-20-32(10-5)25-17-15-24(16-18-25)29-28-23-13-11-22(12-14-23)27-26(33)21-31(8-3)9-4;;/h11-18H,6-10,19-21H2,1-5H3,(H,27,33);2*1H |
InChI Key |
ROHCEHNRILXWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[NH+](CC)CC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B11932321.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)
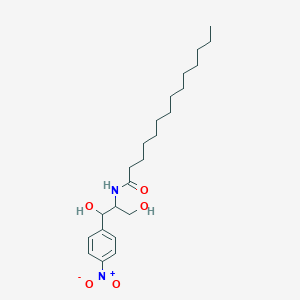
![2-[3-[[2-fluoro-5-(3-fluorophenyl)benzoyl]amino]phenoxy]acetic acid](/img/structure/B11932338.png)
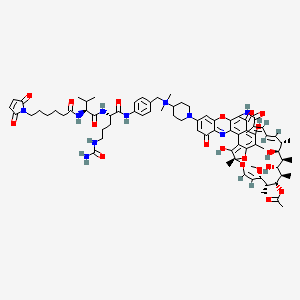
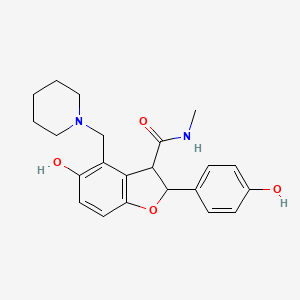
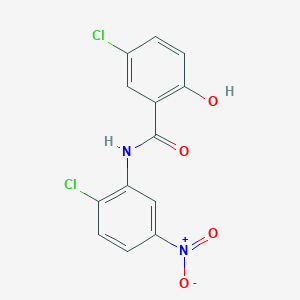
![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)
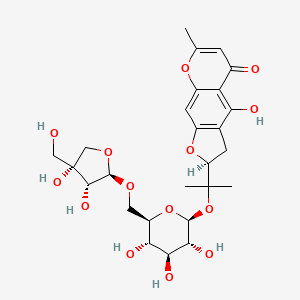
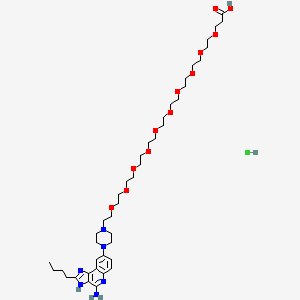
![sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11932374.png)
